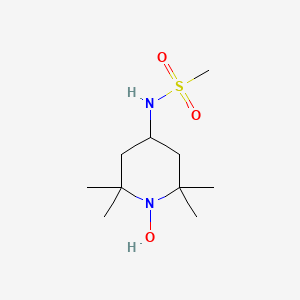
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a well-known structure in organic chemistry, and features a methanesulfonamide group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical reactions and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with reactive oxygen species (ROS) and other free radicals. The hydroxyl group can donate hydrogen atoms to neutralize ROS, while the methanesulfonamide group can stabilize the resulting radicals. This dual functionality makes it an effective antioxidant and radical scavenger.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known radical scavenger and antioxidant.
2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO): Another derivative with similar radical-scavenging properties.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: A compound with similar structural features but different functional groups.
Uniqueness
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide stands out due to its combination of a hydroxyl group and a methanesulfonamide group, which provides unique reactivity and stability. This makes it particularly useful in applications requiring both radical scavenging and stabilization.
Properties
Molecular Formula |
C10H22N2O3S |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H22N2O3S/c1-9(2)6-8(11-16(5,14)15)7-10(3,4)12(9)13/h8,11,13H,6-7H2,1-5H3 |
InChI Key |
HMUGGMNGPNFWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


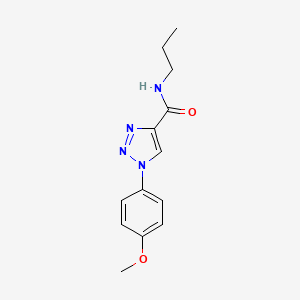
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11201080.png)
![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201085.png)
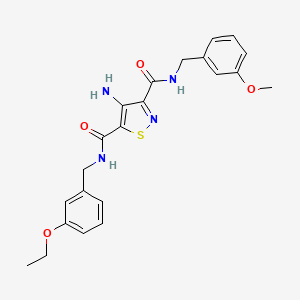
![7-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11201106.png)
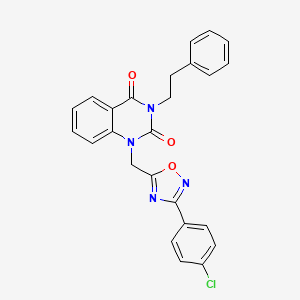

![2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11201123.png)
![methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-phenyl-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B11201131.png)
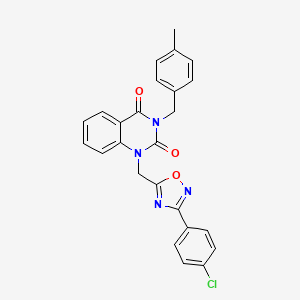
![N-(2-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11201139.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11201146.png)
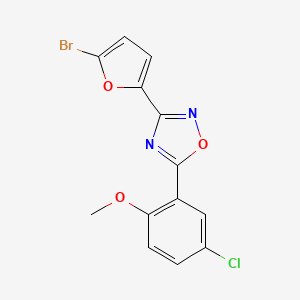
![8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide](/img/structure/B11201161.png)
